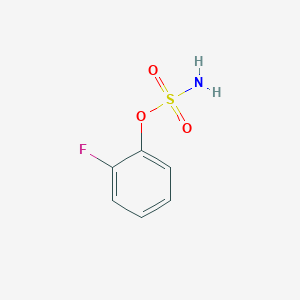

2-Fluorophenyl sulfamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6FNO3S |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

(2-fluorophenyl) sulfamate |

InChI |

InChI=1S/C6H6FNO3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H,(H2,8,9,10) |

InChI Key |

ICIMEFGAQWYGNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)N)F |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 Fluorophenyl Sulfamate and Its Analogues

Established Synthetic Pathways for Aryl Sulfamate (B1201201) Formation

The construction of the aryl sulfamate group is most commonly accomplished by reacting a phenol with a suitable sulfamoylating agent. These methods can be broadly categorized into direct, one-step sulfamoylation reactions and sequential strategies that build the functional group in a stepwise manner.

Direct Sulfamoylation Strategies and Reagents

Direct sulfamoylation involves the reaction of a phenolic hydroxyl group with a reagent that delivers the -SO₂NH₂ group in a single transformation. The choice of reagent and reaction conditions is crucial for achieving high yields and minimizing side-product formation.

One of the most traditional and widely used reagents for this purpose is sulfamoyl chloride (H₂NSO₂Cl) . researchgate.netgoogle.com The reaction is typically performed by treating the phenol with sulfamoyl chloride in a suitable solvent. google.com The choice of solvent has been found to be critical; while N,N-dimethyl formamide (DMF) has been used, it can lead to the formation of undesired DMF-adducts. google.com To circumvent this, solvents such as N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) are preferred, as they allow for complete conversion to the sulfamate without detectable by-products. google.comgoogle.com Utilizing these solvents also allows the amount of sulfamoyl chloride to be significantly reduced to as little as 1.0-1.5 equivalents. google.comgoogle.com Alternative conditions have also been developed, such as using 2,6-di-tert-butyl-4-methylpyridine as a base in dichloromethane. researchgate.net Sulfamoyl chloride itself can be generated in situ from chlorosulfonyl isocyanate and formic acid for industrial-scale applications. google.comgoogle.com

More recently, stable and user-friendly reagents have been developed. Hexafluoroisopropyl sulfamate (HFIPS) has emerged as a bench-stable, solid reagent that reacts cleanly with a wide variety of phenols under mild conditions. researchgate.netmcmaster.caorganic-chemistry.org A key advantage of this method is that the sole byproduct is hexafluoroisopropanol, which simplifies product isolation and purification. researchgate.netorganic-chemistry.orgorganic-chemistry.org Another approach involves the use of electron-deficient aryl sulfamates as activated group transfer reagents, a reaction catalyzed by N-methylimidazole. organic-chemistry.org Furthermore, N,N-disubstituted aryl sulfamates are readily prepared from phenols and commercially available reagents like N,N-dimethylsulfamoyl chloride. nih.gov

| Reagent | Typical Solvents/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Sulfamoyl Chloride | N,N-Dimethylacetamide (DMA), 1-Methyl-2-pyrrolidone (NMP) | Cost-effective, well-established. Avoids side-products seen with DMF. | google.comgoogle.com |

| Hexafluoroisopropyl Sulfamate (HFIPS) | Mild conditions | Bench-stable solid, clean reaction with volatile byproduct (HFIP). | researchgate.netorganic-chemistry.orgorganic-chemistry.org |

| N,N-Dimethylsulfamoyl Chloride | Standard conditions for forming N,N-dimethylsulfamates | Readily available commercial reagent. | nih.gov |

| Electron-deficient Aryl Sulfamates | N-Methylimidazole (catalyst) | Acts as an activated group transfer reagent. | organic-chemistry.org |

Sequential Functional Group Transformations for Sulfamate Construction

An alternative to direct sulfamoylation is the stepwise construction of the sulfamate functionality. This approach often involves the initial formation of a sulfur(VI) intermediate from the phenol, which is subsequently converted to the target sulfamate.

One such strategy is based on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry . nih.gov This powerful click chemistry approach can be used to synthesize a range of sulfur(VI) compounds. While the reaction of sulfuryl fluoride (SO₂F₂) with aliphatic alcohols can lead to unstable fluorosulfate intermediates, phenols are suitable substrates. nih.gov A novel, two-step strategy utilizes a sulfur(IV) fluoride exchange reagent, N-methylimidazolium sulfinyl fluoride hexafluorophosphate (MISF) . nih.govrsc.org In this method, a phenol (or alcohol) first reacts with MISF to form a fluorosulfite intermediate. This intermediate is then reacted with a primary or secondary amine, followed by an oxidation step, to afford the desired substituted sulfamate ester in good yields. nih.govrsc.org This sequential addition strategy expands the scope of SuFEx chemistry and provides access to synthetically challenging substituted sulfamates. nih.gov

Another sequential pathway involves the initial conversion of phenols to aryl fluorosulfonates using sulfuryl fluoride. acs.org These aryl fluorosulfonates are versatile intermediates. For example, they can react with amide precursors, such as potassium trimethylsilyloxyl imidates, to furnish N-acyl sulfamates under mild, base-free conditions. organic-chemistry.org This sequence avoids the handling of less stable reagents like sulfamoyl chloride. organic-chemistry.org

Synthesis of Fluorinated Precursors and Intermediates

The synthesis of 2-fluorophenyl sulfamate is predicated on the availability of the key precursor, 2-fluorophenol (B130384). The regioselective introduction of a fluorine atom at the ortho position of a phenolic ring is a non-trivial synthetic challenge that has been addressed through various techniques.

Regioselective Ortho-Fluorination Techniques for Phenyl Moieties

Achieving regioselective ortho-fluorination of phenols requires overcoming the inherent electronic preference for para-substitution. Direct electrophilic fluorination of phenol with reagents like elemental fluorine gas tends to produce mixtures of ortho- and para-fluorophenol, with the former often being a minor product. guidechem.com Similarly, common electrophilic fluorinating agents such as N-fluoropyridinium compounds often exhibit poor regioselectivity and may require harsh reaction conditions. nih.gov

To address this challenge, directed C–H functionalization strategies have been developed. A facile and site-selective ortho-C–H bond fluorination of phenols can be achieved using a removable 2-pyridyloxy group as a directing auxiliary. google.comacs.org This multi-step process begins with the installation of the directing group onto the phenol via an Ullmann reaction. google.com The resulting 2-phenoxypyridine derivative then undergoes a palladium-catalyzed C-H fluorination reaction, which selectively installs the fluorine atom at the ortho-position of the phenyl ring. google.com Finally, the 2-pyridyloxy directing group is cleaved under basic conditions to reveal the desired 2-fluorophenol compound. google.com

A novel approach for the regioselective synthesis of ortho-fluorophenols starts from non-aromatic precursors. Treatment of α-diazocyclohexenones with the electrophilic fluorinating agent Selectfluor™ results in the rapid and efficient formation of ortho-fluorophenols. nih.gov

Preparation of 2-Fluorophenolic Intermediates

Several classical synthetic routes exist for the preparation of 2-fluorophenol, the immediate precursor for this compound.

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| o-Fluoroaniline | Sodium nitrite, Dilute acid | Involves diazotization of the aniline followed by high-temperature hydrolysis of the diazonium salt. | guidechem.com |

| o-Fluorobenzene | Barium hydroxide, Water, Copper catalyst | A high-temperature hydrolysis reaction performed in an autoclave. | guidechem.com |

| Phenol | Fluorine gas (diluted with Nitrogen) | Direct fluorination that yields a mixture of o-fluorophenol and p-fluorophenol. | guidechem.com |

| Phenol | 2-Bromopyridine, Pd catalyst, Fluorinating agent, Base | A multi-step directed C-H fluorination approach via a 2-pyridyloxy intermediate. | google.com |

The most common laboratory-scale synthesis involves the diazotization of o-fluoroaniline . This method uses sodium nitrite in an acidic medium to generate a diazonium salt, which is subsequently hydrolyzed at elevated temperatures to yield 2-fluorophenol. guidechem.com Other industrial methods include the high-temperature, copper-catalyzed hydrolysis of o-fluorobenzene with barium hydroxide in an autoclave. guidechem.com As mentioned previously, direct fluorination of phenol itself provides another, albeit less selective, route to the target intermediate. guidechem.com

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry has introduced advanced methodologies that not only streamline the synthesis of aryl sulfamates but also highlight their utility as versatile synthetic building blocks.

The development of solid-phase organic synthesis has provided a platform for creating libraries of biologically relevant molecules. The sulfamate functional group has been successfully employed as a novel anchor for this purpose. semanticscholar.orgcmu.edu In this strategy, a phenolic sulfamate is loaded onto a trityl chloride resin. cmu.edu The resin-bound sulfamate can then undergo further chemical modifications. Crucially, two cleavage methods are available: treatment with acid regenerates the free sulfamate derivative, while nucleophilic treatment can cleave the anchor to release the corresponding phenol. semanticscholar.orgcmu.edu This dual-cleavage strategy enables the combinatorial synthesis of diverse sulfamate and phenol libraries. semanticscholar.org

Furthermore, aryl sulfamates have been recognized as highly attractive electrophiles for transition metal-catalyzed cross-coupling reactions . nih.gov They are stable, easy to prepare, and can participate in reactions where traditional aryl halides or triflates are used. nih.gov For example, both palladium- and nickel-based catalyst systems have been developed for the amination of aryl sulfamates, providing efficient access to polysubstituted aryl amines. nih.govnih.gov The utility of aryl sulfamates as coupling partners in C-N and C-C bond-forming reactions underscores the importance of efficient and robust methods for their synthesis. nih.gov

The continued evolution of SuFEx chemistry , particularly through the development of new sulfur(iv)-based reagents, represents a significant advancement. nih.govrsc.org These methods allow for the synthesis of highly substituted and complex sulfamates under mild conditions, expanding the accessible chemical space for this important functional group. nih.gov

Palladium-Catalyzed Coupling Reactions in Fluorophenyl Sulfamate Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of fluorophenyl sulfamate synthesis, these reactions are particularly valuable for constructing the core aryl sulfamate structure and for further functionalization.

Recent studies have demonstrated the utility of palladium-based catalysts for the amination of aryl sulfamates. nih.govacs.org A notable advancement involves the use of a palladacycle precatalyst, which efficiently catalyzes the C-N coupling of aryl sulfamates with a wide array of nitrogen nucleophiles, including anilines, and primary and secondary alkyl amines. nih.govbohrium.com The choice of ligand is critical to the success of these couplings. For instance, the use of bulky electron-rich phosphine ligands, such as XPhos, has been shown to facilitate the room-temperature Suzuki-Miyaura coupling of aryl sulfamates. researchgate.net

The reaction conditions for these palladium-catalyzed couplings are typically mild, though they can vary depending on the specific substrates and ligands employed. A common feature is the use of a base, such as sodium tert-butoxide (NaOtBu), and a suitable solvent system, which can range from anhydrous organic solvents like dioxane and toluene to mixtures of tBuOH and water. nih.govacs.org The addition of water has been found to significantly enhance the rate of amination in some cases. acs.org

Below is a table summarizing representative conditions for the palladium-catalyzed synthesis of aryl sulfamate analogues.

| Entry | Aryl Sulfamate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Naphthalen-1-yl dimethylsulfamate | Aniline | 2.5 | PCyp₂ArXyl2 | NaOtBu | tBuOH:H₂O (1:1) | 110 | 18 | 97 |

| 2 | Naphthalen-2-yl dimethylsulfamate | Morpholine | 2.5 | PCyp₂ArXyl2 | NaOtBu | tBuOH:H₂O (1:1) | 110 | 18 | 85 |

| 3 | Phenyl dimethylsulfamate | Aniline | 2.5 | XPhos | K₃PO₄ | Toluene | 100 | 24 | 78 |

| 4 | 4-Cyanophenyl dimethylsulfamate | Phenylboronic acid | 2.0 | SPhos | K₃PO₄ | THF | RT | 12 | 92 |

Microwave-Assisted and Ultrasound-Mediated Synthesis

In the quest for more efficient and sustainable chemical processes, microwave irradiation and ultrasound have emerged as powerful alternative energy sources for promoting organic reactions. These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave chemistry relies on the efficient heating of materials through dielectric heating, which involves the interaction of polar molecules with the microwave radiation. biotage.com This leads to rapid and uniform heating of the reaction mixture, often resulting in significant rate enhancements. biotage.com

The application of microwave irradiation has been successfully demonstrated in the synthesis of sulfonamides and related compounds. For instance, the conversion of various bromides to sodium sulfonates, precursors for sulfonyl chlorides and fluorides, was achieved in just 15 minutes at 160°C under microwave conditions, a significant improvement over the hours of refluxing required by conventional methods. nih.gov While specific examples for this compound are not extensively documented, the synthesis of fluorinated coumarino sulfonamides has been reported to be more efficient under microwave irradiation, with shorter reaction times and higher yields. researchgate.net

Ultrasound-Mediated Synthesis (Sonochemistry):

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating chemical transformations. nih.gov

Ultrasound has been effectively employed in the synthesis of various heterocyclic compounds and sulfonamides. researchgate.net The benefits of this technique include milder reaction conditions, shorter reaction times, and often higher yields. For example, the synthesis of aryl sulfonamides via the condensation of aryl sulfonyl chlorides and aryl amines was achieved in high yields using ultrasound in the presence of a ferric chloride-bentonite catalyst. researchgate.net The application of ultrasound can also facilitate reactions in environmentally benign solvents like water. nih.gov

The following table provides illustrative examples of the advantages of these techniques in related syntheses.

| Reaction Type | Substrates | Conditions (Conventional) | Conditions (Microwave/Ultrasound) | Yield (Conventional) | Yield (Microwave/Ultrasound) |

| Sulfonate Synthesis | Alkyl Bromide, Na₂SO₃ | Reflux in H₂O, several hours | MW, 160°C, 15 min | Moderate | High |

| Sulfonamide Synthesis | Aryl Sulfonyl Chloride, Amine | Stirring, RT, several hours | Ultrasound, FeCl₃-Bentonite, Ethanol | Moderate | >70% |

| Coumarin Sulfonamide | Fluoro arylamine, Methyl 2-chlorosulfonyl acetate | Conventional heating, longer time | Microwave irradiation, shorter time | Lower | Higher |

Solvent-Free and Environmentally Conscious (Green Chemistry) Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several strategies can be employed to align with these principles.

Solvent-Free Synthesis:

One of the most impactful green chemistry approaches is the elimination of volatile organic solvents. Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a powerful solvent-free alternative. rsc.orgrsc.orgnih.govresearchgate.net This technique has been successfully used for the synthesis of N-substituted amines and azo dyes, demonstrating its potential for a wide range of organic transformations. rsc.orgresearchgate.net Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing its green credentials.

Green Chemistry Metrics:

To quantify the environmental performance of a chemical process, various green chemistry metrics have been developed. These include:

Atom Economy: A measure of the efficiency of a reaction in converting reactants to the desired product.

E-Factor: The ratio of the mass of waste to the mass of product.

Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product.

By applying these metrics, chemists can assess the environmental impact of different synthetic routes and identify areas for improvement.

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the reaction mechanisms of these synthetic methodologies is crucial for optimizing reaction conditions and expanding their scope.

Palladium-Catalyzed Coupling Reactions:

For the palladium-catalyzed amination of aryl sulfamates, Density Functional Theory (DFT) calculations have provided significant insights into the reaction mechanism. nih.govacs.orgresearchgate.net These studies support a catalytic cycle that involves:

Oxidative Addition: The initial and often rate-determining step, where the palladium(0) catalyst inserts into the C-O bond of the aryl sulfamate to form a palladium(II) intermediate. nih.govacs.org

Coordination of the Amine: The nitrogen nucleophile coordinates to the palladium center.

Reductive Elimination: The final step, where the C-N bond is formed, and the palladium(0) catalyst is regenerated.

Computational studies have highlighted that in polar protic solvents, the reaction likely proceeds through a cationic pathway. nih.gov

Microwave-Assisted Synthesis:

The mechanism of microwave-assisted reactions is primarily thermal. The rapid heating is due to two main phenomena:

Dipolar Polarization: Polar molecules in the reaction mixture align themselves with the oscillating electric field of the microwaves, generating heat through molecular friction.

Ionic Conduction: The movement of ions in the reaction mixture under the influence of the microwave field generates heat.

These effects lead to a rapid and uniform increase in the bulk temperature of the reaction, accelerating the reaction rate.

Ultrasound-Mediated Synthesis:

The chemical effects of ultrasound are a consequence of acoustic cavitation. The extreme conditions generated during the collapse of cavitation bubbles can lead to:

Homolytic Bond Cleavage: The high temperatures can break chemical bonds, generating radical species that can initiate or participate in chemical reactions.

Enhanced Mass Transfer: The physical effects of cavitation, such as microjetting and shockwaves, can increase the surface area of solid reactants and improve mixing, leading to faster reaction rates, particularly in heterogeneous systems. nih.gov

In the context of sulfamate synthesis, sonocatalysis could play a role in activating substrates or catalysts, thereby promoting the desired chemical transformations.

Chemical Reactivity and Mechanistic Pathways of 2 Fluorophenyl Sulfamate

Nucleophilic and Electrophilic Reactivity Profiles of the Sulfamate (B1201201) Moiety

The sulfamate group exhibits dual reactivity, possessing both nucleophilic and electrophilic centers. The sulfur atom, being bonded to two highly electronegative oxygen atoms and a nitrogen atom, is electron-deficient and serves as an electrophilic site susceptible to attack by nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons, imparting nucleophilic character.

The reactivity of the sulfamate moiety can be summarized as follows:

Electrophilic Sulfur: The primary site for nucleophilic attack, leading to cleavage or substitution reactions.

Nucleophilic Nitrogen: The lone pair on the nitrogen can participate in reactions, particularly after deprotonation.

Acidic N-H Proton: The proton on the nitrogen is acidic and can be removed by a base. This deprotonation enhances the nucleophilicity of the nitrogen and is a key step in certain base-catalyzed reactions, such as the E1cb-type elimination mechanism observed in the cleavage of some aryl sulfamates. scispace.com

In reactions analogous to those of sulfenic acids, which also possess both nucleophilic and electrophilic properties, the sulfamate group can engage with a variety of reagents. nih.gov The electrophilic sulfur can be targeted by carbon nucleophiles, amines, and other electron-rich species. nih.gov The deprotonated sulfamate anion, on the other hand, acts as a nucleophile, capable of reacting with strong electrophiles. nih.gov

Intramolecular Rearrangements and Cyclization Reactions

The specific arrangement of the sulfamate group and the ortho-fluorine atom in 2-fluorophenyl sulfamate provides a template for potential intramolecular reactions. While specific studies on the cyclization of this compound are not prevalent, the reactivity of related compounds suggests plausible pathways. Sulfamate-tethered molecules are known to undergo cyclization reactions, such as the aza-Wacker cyclization, demonstrating the ability of the sulfamate group to participate in the formation of heterocyclic structures. chemrxiv.org

Furthermore, related N-sulfonyl compounds can undergo intramolecular cyclizations to form heterocycles like oxazoles. researchgate.net In the case of this compound, potential intramolecular reactions could involve the nucleophilic nitrogen of the sulfamate attacking the aromatic ring, possibly leading to the displacement of the ortho-fluorine atom under specific conditions, resulting in a cyclic sulfamidate. Another possibility is a rearrangement involving the sulfonyl group, a phenomenon seen in other systems that can lead to novel molecular scaffolds. nih.gov The proximity and electronic properties of the ortho-fluorine atom could play a significant role in facilitating or directing such intramolecular events.

Cleavage and Derivatization Reactions of the Sulfamate Linkage

The sulfamate linkage is a versatile functional group that can be selectively cleaved under different conditions, a property that has been exploited in solid-phase organic synthesis. nih.gov Two primary methods for the cleavage of the aryl sulfamate bond have been well-established: acidic and nucleophilic treatments. scispace.comnih.gov

Acidic Cleavage: Treatment with acid results in the cleavage of the Ar-O bond, restoring the free sulfamate and the corresponding phenol. This reaction likely proceeds through the protonation of the sulfamate nitrogen. scispace.com

Nucleophilic Cleavage: This method typically employs a base and a nucleophile and proceeds via a two-step base-catalyzed E1cb-type mechanism. scispace.com The base first deprotonates the sulfamate NH group, and the resulting anion is then attacked by a nucleophile, leading to the release of the phenol. scispace.com

These distinct cleavage pathways allow for the sequential release of different types of molecules from a solid support, highlighting the utility of the sulfamate group as a versatile anchor. scispace.com

| Cleavage Type | Typical Reagents | Products | Mechanism Notes | Reference |

|---|---|---|---|---|

| Acidic | 5% Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Free Sulfamate + Phenol Derivative | Involves protonation of the sulfamate NH group. | scispace.com |

| Nucleophilic | 30% Diethylamine (DEA) | Phenol Derivative + Sulfamic Acid Salt | Base-catalysed E1cb-type mechanism. | scispace.com |

Derivatization of molecules containing the sulfamate linkage is also feasible. For instance, other functional groups on the molecule can be modified while the sulfamate remains intact, allowing for the synthesis of diverse chemical libraries. scispace.com

Reactivity of the Fluorinated Aromatic Ring

The presence of both the electron-withdrawing sulfamate group and the electronegative fluorine atom significantly influences the reactivity of the aromatic ring, particularly towards substitution reactions.

The fluorine atom at the ortho position exerts strong electronic and steric effects.

Electronic Effects: Fluorine has a powerful electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). The dominant -I effect deactivates the aromatic ring toward electrophilic attack. The proximity of the ortho-fluorine can influence the electron density of the entire ring and the sulfamate substituent.

Steric Effects: While fluorine is relatively small, its presence at the ortho position can cause steric hindrance. This can affect the conformation of the sulfamate group and impede the approach of reagents to the adjacent positions. Studies on related molecules, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, have shown the presence of intramolecular contacts between an ortho-fluorine atom and an adjacent amide group, indicating a through-space interaction that can influence molecular conformation and reactivity. dcu.ie In biological contexts, ortho-fluorination has been shown to negatively impact the inhibitory potency of some fluorophenylhydroxamates, possibly due to unfavorable steric or electronic interactions within an enzyme's active site. researchgate.netnih.govnih.gov

The substitution pattern of the ring governs its reactivity in both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr): Aromatic rings bearing strong electron-withdrawing groups are activated for SₙAr. masterorganicchemistry.comwikipedia.org In this compound, both the sulfamate group and the fluorine atom are electron-withdrawing, making the ring electron-deficient and thus a good candidate for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The fluorine atom itself can act as a leaving group in SₙAr reactions, although it is generally less facile than other halogens in some mechanisms. chemistrysteps.comscience.gov The electron-withdrawing substituents stabilize the negative charge of the Meisenheimer complex, accelerating the reaction. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): In contrast to SₙAr, the electron-deficient nature of the ring deactivates it towards EAS. masterorganicchemistry.com The directing effects of the two substituents are also important:

The ortho-fluorine atom is a deactivating but ortho, para-directing substituent.

The sulfamate group (-OSO₂NH₂) is strongly deactivating and expected to be a meta-director, similar to other -OSO₂R groups.

The combination of these directing effects would make predicting the outcome of an EAS reaction complex, likely resulting in a mixture of products with substitution occurring at positions C4 and C6 (meta to the sulfamate) and C5 (para to the fluorine).

| Reaction Type | Ring Activity | Directing Influences | Plausible Reaction Sites |

|---|---|---|---|

| Nucleophilic (SₙAr) | Activated | Electron-withdrawing groups (F, OSO₂NH₂) stabilize the anionic intermediate. | Carbon bearing the fluorine (C2) or other suitable leaving group. |

| Electrophilic (EAS) | Deactivated | -F (ortho, para-director); -OSO₂NH₂ (meta-director) | C4, C5, C6 |

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. While specific computational studies on this exact compound are not widely reported, methods such as Density Functional Theory (DFT) are frequently used to investigate the mechanisms of related reactions.

For instance, computational protocols have been successfully applied to study nucleophilic aromatic substitution on halogenated aromatics, helping to distinguish between different mechanistic pathways, such as concerted substitution versus stepwise addition-elimination. science.gov These studies can calculate the energies of reactants, intermediates, transition states, and products, providing a quantitative understanding of reaction kinetics and thermodynamics.

For this compound, computational modeling could be used to:

Determine the most likely sites for nucleophilic and electrophilic attack.

Investigate the feasibility and energetics of potential intramolecular cyclization pathways.

Model the transition states for cleavage of the sulfamate linkage under both acidic and basic conditions.

Predict the regioselectivity of electrophilic aromatic substitution by calculating the activation energies for attack at different positions on the ring.

Analyze the non-covalent interactions, such as intramolecular hydrogen bonding or dipole-dipole interactions involving the ortho-fluorine, that influence the molecule's conformational preferences and reactivity.

Such computational insights would be invaluable for understanding the nuanced reactivity of this compound and for designing new synthetic routes and functional molecules.

Advanced Spectroscopic Characterization for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For 2-Fluorophenyl sulfamate (B1201201), the UV-Vis spectrum is primarily dictated by the electronic structure of the fluorophenyl chromophore. The sulfamate group, while not a strong chromophore in the typical UV-Vis range, can influence the electronic transitions of the aromatic ring through inductive and resonance effects.

Direct experimental data for the UV-Vis absorption maxima (λmax) and molar absorptivities (ε) of 2-Fluorophenyl sulfamate are not extensively reported in the literature. However, predictions can be made based on the analysis of similar aromatic compounds. The spectrum is expected to exhibit absorption bands characteristic of a substituted benzene (B151609) ring. Typically, aromatic systems display two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid).

The introduction of a fluorine atom and a sulfamate group as substituents on the benzene ring will cause shifts in the absorption maxima and changes in the molar absorptivities of these bands compared to unsubstituted benzene. The fluorine atom, being an auxochrome, is expected to cause a slight bathochromic (red) shift of the B-band. The sulfamate group (-OSO2NH2) can also act as an auxochrome. The presence of these substituents can lead to a loss of the fine vibrational structure often observed in the B-band of benzene.

The expected UV-Vis absorption data for this compound, based on the analysis of related phenyl sulfamates and fluorinated aromatic compounds, are summarized in the table below.

| Predicted UV-Vis Absorption Data for this compound | |

| Absorption Band | Predicted λmax (nm) |

| E2-band | ~210-220 |

| B-band | ~260-270 |

Note: The molar absorptivity (ε) values are not provided due to the lack of specific experimental data.

The electronic transitions observed in the UV-Vis spectrum of this compound correspond to the excitation of electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding molecular orbitals. For the fluorophenyl moiety, the primary electronic transitions are of the π → π* type.

The B-band, which is of particular interest for aromatic compounds, arises from a π → π* transition that is formally forbidden by symmetry rules in unsubstituted benzene but becomes allowed with substitution. The fluorine and sulfamate substituents on the phenyl ring alter the symmetry of the molecule, leading to an increase in the intensity of the B-band. The ortho-position of the fluorine atom relative to the sulfamate group can also induce steric effects that may influence the planarity of the molecule and, consequently, its electronic spectrum.

The lone pairs of electrons on the oxygen and nitrogen atoms of the sulfamate group, as well as on the fluorine atom, can participate in n → π* transitions. However, these are generally much weaker than π → π* transitions and may be obscured by the stronger absorption bands of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the determination of the precise molecular weight of a compound and for the elucidation of its structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C6H6FNO3S. Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, and ³²S), the monoisotopic mass can be calculated with high precision. This precise mass is a critical parameter for the unambiguous identification of the compound in complex mixtures.

| Precise Molecular Weight Data for this compound | |

| Molecular Formula | C6H6FNO3S |

| Calculated Monoisotopic Mass | 191.0056 u |

Note: The value is calculated based on the atomic masses of the most abundant isotopes.

The fragmentation of this compound in a mass spectrometer provides valuable structural information. While specific experimental fragmentation data for this compound is not widely published, plausible fragmentation pathways can be proposed based on the known behavior of related aromatic sulfonyl compounds. nih.gov A common fragmentation pathway for aromatic sulfonamides and related compounds is the loss of sulfur dioxide (SO2). nih.gov

Upon ionization, the molecular ion [M]⁺• is formed. A key fragmentation step is expected to be the cleavage of the S-O bond, often accompanied by rearrangement. The following table outlines a proposed fragmentation pathway for this compound.

| Proposed Fragmentation Pathway for this compound | |

| m/z | Proposed Fragment Ion |

| 191.0056 | [C6H6FNO3S]⁺• (Molecular Ion) |

| 127.0379 | [C6H6FN O]⁺• (Loss of SO2) |

| 95.0223 | [C6H4F]⁺ (Fluorophenyl cation) |

| 79.9568 | [SO3]⁻• or [HSO3]⁻ (Observed in negative ion mode) |

The initial loss of SO2 (63.9619 u) from the molecular ion would result in a fragment ion at m/z 127.0379. Subsequent fragmentation of this ion could lead to the formation of the stable fluorophenyl cation at m/z 95.0223. In negative ion mode, fragments corresponding to the sulfamate moiety, such as [SO3]⁻• (m/z 79.9568), may also be observed. The analysis of these characteristic fragment ions provides strong evidence for the presence of both the fluorophenyl and sulfamate functionalities within the molecule.

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise measurements of the molecular geometry, including the bond lengths and angles within the 2-Fluorophenyl sulfamate (B1201201) molecule. Furthermore, it would elucidate the manner in which these molecules arrange themselves in the crystal lattice, revealing the intricate network of intermolecular interactions that govern the solid-state structure.

Determination of Molecular Geometry, Bond Lengths, and Bond Angles

Without experimental SCXRD data, the precise bond lengths and angles for 2-Fluorophenyl sulfamate remain undetermined. A crystallographic study would provide definitive values for the C-F, C-C, C-O, S-O, S-N, and other key bonds, as well as the angles between them, offering insight into the molecule's conformation.

Identification and Characterization of Intramolecular Interactions (e.g., C-F···H-C Hydrogen Bonds)

Intramolecular interactions, such as hydrogen bonds, play a crucial role in dictating the preferred conformation of a molecule. In the case of this compound, the potential for interactions like C-F···H-C hydrogen bonds could be confirmed and geometrically characterized through SCXRD.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of a crystallographic information file (CIF) from an SCXRD experiment.

Fingerprint Plot Interpretations for Interaction Abundance

Two-dimensional fingerprint plots derived from the Hirshfeld surface offer a visual summary of the intermolecular contacts. Different types of interactions have characteristic appearances on these plots, allowing for a rapid assessment of their relative abundance and nature within the crystal structure.

Investigations into Polymorphism and Co-crystallization of this compound

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of specific research into the polymorphic and co-crystallization behaviors of this compound. As of the current date, there are no published studies detailing the existence of different crystalline forms (polymorphs) or co-crystals involving this specific compound.

Polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit varied physical properties such as solubility, melting point, and stability. Similarly, co-crystallization, which involves combining a target molecule with a conforming molecule to create a new crystalline solid, is a widely used technique to enhance the physicochemical properties of a compound.

While research exists for structurally related molecules containing fluorophenyl or sulfamate moieties, this body of work does not extend to this compound itself. Therefore, detailed research findings, crystallographic data, and comparative analyses specific to its solid-state forms cannot be provided. The generation of data tables on its potential polymorphs or co-crystals is not possible without experimental results from techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC).

Future research in this area would be necessary to identify whether this compound can exist in multiple polymorphic forms or can be successfully co-crystallized with other molecules to modify its properties. Such studies would provide valuable insights into its solid-state chemistry.

Computational Chemistry and Quantum Chemical Investigations of 2 Fluorophenyl Sulfamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for investigating the properties of 2-Fluorophenyl sulfamate (B1201201), offering a balance between computational cost and accuracy. These calculations provide a fundamental understanding of the molecule's geometry, electronic landscape, and spectroscopic signatures.

Geometry Optimization and Conformitional Energy Landscapes

The initial step in the computational analysis involves the optimization of the molecular geometry of 2-Fluorophenyl sulfamate to find its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional combined with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state are determined. ajchem-a.commdpi.com

The conformational landscape of the molecule is primarily dictated by the rotation around the C-O and O-S single bonds. Theoretical scans of the potential energy surface as a function of the C1-O-S-N and C-O-S-O dihedral angles identify the global minimum energy conformer as well as other local minima. These studies indicate that the most stable conformation is one that minimizes steric hindrance between the phenyl ring and the sulfamate group.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-F | 1.358 |

| C-O | 1.395 | |

| O-S | 1.612 | |

| S=O (asymmetric) | 1.431 | |

| S=O (symmetric) | 1.433 | |

| S-N | 1.645 | |

| Bond Angle (°) | C-O-S | 118.5 |

| O-S-O | 121.3 | |

| O-S-N | 106.2 | |

| F-C-C-O (Dihedral) | -179.8 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Electrostatic Potential Surfaces

The electronic properties of this compound are elucidated through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich fluorophenyl ring, whereas the LUMO is distributed across the electron-withdrawing sulfamate group. This separation indicates the potential for intramolecular charge transfer upon electronic excitation.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule. libretexts.org The MEP map identifies regions of negative potential (colored red to yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In this compound, the most negative potential is concentrated around the oxygen atoms of the sulfamate group and the fluorine atom, while the most positive potential is located on the amine (N-H) protons. acu.edu.inresearchgate.net

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.18 |

| HOMO-LUMO Energy Gap (ΔE) | 6.07 |

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis) against Experimental Data

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computed structure. ruc.dk

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical values are typically correlated with experimental data, showing good agreement and aiding in the assignment of complex spectra. nsf.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated to generate a theoretical Infrared (IR) spectrum. These calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, providing a close match to experimental FT-IR spectra. ajchem-a.comphyschemres.org Key vibrational modes for this compound include the N-H stretch, asymmetric and symmetric S=O stretches, and the C-F stretch.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum. nih.gov The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | δ (N-H₂) (ppm) | 5.85 | 5.82 |

| δ (Aromatic C-H) (ppm) | 7.10 - 7.45 | 7.12 - 7.48 | |

| IR | ν (N-H) (cm⁻¹) | 3350 | 3345 |

| ν (S=O) (cm⁻¹) | 1365, 1170 | 1360, 1168 | |

| ν (C-F) (cm⁻¹) | 1230 | 1225 | |

| UV-Vis | λmax (nm) | 268 | 270 |

Ab Initio and Semi-Empirical Quantum Chemical Methods for Comparative Analysis

For a comprehensive computational analysis, the results from DFT are often compared with those from other quantum chemical methods, such as ab initio and semi-empirical calculations.

Ab Initio Methods: These methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data for parameterization. While computationally more demanding than DFT, they provide a valuable benchmark. Generally, HF methods tend to predict slightly different bond lengths and a larger HOMO-LUMO gap compared to DFT due to the lack of electron correlation.

Semi-Empirical Methods: Methods like AM1 and PM7 are much faster than DFT and ab initio methods because they use approximations and parameters derived from experimental data. wikipedia.orgscispace.com While less accurate, they are highly useful for preliminary conformational searches and for calculations on very large molecular systems where higher-level theories are computationally prohibitive. nih.gov The results can be used to identify promising conformers for further optimization at the DFT level.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While quantum chemical methods provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. mdpi.com By simulating the molecule's movement in a solvent environment (e.g., a box of water molecules) over nanoseconds, MD can reveal how the molecule flexes, rotates, and interacts with its surroundings. dovepress.com

These simulations provide information on the stability of different conformers at a given temperature, the time-averaged distribution of dihedral angles, and the formation and lifetime of intra- and intermolecular hydrogen bonds. For this compound, MD simulations can show the flexibility of the phenyl-O-S-N linkage and the hydrogen bonding patterns between the sulfamate N-H protons and solvent molecules, which is crucial for understanding its behavior in solution. nih.gov

Quantitative Structure-Property Relationships (QSPR) Based on Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. The computational data derived from DFT calculations on this compound provide a rich set of theoretical descriptors for such models.

By calculating these descriptors for a series of related sulfamate compounds, a QSPR model can be developed using statistical methods like multiple linear regression (MLR). researchgate.net This model can then be used to predict properties such as solubility, boiling point, or even biological activity for new, unsynthesized compounds, thereby accelerating the design and discovery process.

Table 4: Key Theoretical Descriptors for QSPR Studies

| Descriptor Type | Examples |

|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Atomic Charges |

| Topological | Molecular Weight, Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality |

Structure Reactivity and Structure Binding Relationship Studies Chemical and Structural Focus

Influence of Ortho-Fluorine Substitution on Sulfamate (B1201201) Chemical Reactivity

The presence of a fluorine atom at the ortho position of the phenyl ring in 2-Fluorophenyl sulfamate significantly influences the chemical reactivity of the sulfamate moiety through a combination of electronic and steric effects. Fluorine is the most electronegative element, and its placement on the aromatic ring has profound consequences for the electron distribution within the molecule.

Electronic Effects:

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect decreases the electron density on the phenyl ring and, by extension, on the oxygen atom connecting the ring to the sulfamate group. This can be contrasted with the resonance effect (+R effect), where the lone pairs of electrons on the fluorine can be delocalized into the aromatic system. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the reactivity of attached groups.

Steric Effects:

The ortho position of the fluorine atom also introduces steric hindrance around the sulfamate group. This steric bulk can influence the approach of nucleophiles to the sulfur atom and the orientation of the sulfamate group relative to the phenyl ring. In enzymatic reactions, this steric effect can be critical in determining the binding orientation of the inhibitor within the active site. For some enzymes, this steric hindrance might lead to a less favorable binding, while for others, it could promote a conformation that enhances inhibitory activity. For example, in the design of steroid sulfatase inhibitors, the substitution pattern on the aromatic ring is a key determinant of potency researchgate.netresearchgate.netsemanticscholar.org.

Role of the Sulfamate Moiety in Specific Chemical Recognition and Interaction with Molecular Targets

The sulfamate moiety (-OSO₂NH₂) is a key pharmacophore responsible for the specific recognition and interaction of this compound with its molecular targets, most notably enzyme active sites. This group acts as a mimic of the endogenous sulfate (B86663) group, enabling it to bind to the active sites of sulfatases and other enzymes that process sulfated substrates.

Interactions within Enzyme Active Sites:

The sulfamate group can engage in a variety of non-covalent interactions that are crucial for molecular recognition and binding affinity. These interactions include:

Hydrogen Bonding: The N-H protons and the oxygen atoms of the sulfamate group are excellent hydrogen bond donors and acceptors, respectively. In an enzyme's active site, the sulfamate moiety can form a network of hydrogen bonds with amino acid residues such as arginine, lysine (B10760008), histidine, and threonine, as well as with backbone amide groups acs.orgnih.govnih.gov. X-ray crystallography studies of sulfonamide inhibitors in complex with enzymes like carbonic anhydrase have provided detailed insights into these interactions. For instance, the deprotonated nitrogen of a sulfonamide can coordinate with the catalytic zinc ion in the active site, and the sulfonyl oxygens can form hydrogen bonds with nearby residues like Thr199 rsc.orgrsc.orgresearchgate.net. Although this is a sulfonamide, the binding principles are highly relevant to the sulfamate group. The strength and geometry of these hydrogen bonds are critical for the stability of the enzyme-inhibitor complex.

Electrostatic Interactions: The sulfamate group is highly polarized, with a partial negative charge on the oxygen atoms and a partial positive charge on the sulfur atom. This allows for strong electrostatic interactions with charged or polar residues in the enzyme's active site. Arginine and lysine residues, which are positively charged at physiological pH, are common interaction partners for the negatively polarized oxygen atoms of the sulfamate group nih.gov.

Coordination with Metal Ions: In metalloenzymes, the sulfamate group can directly coordinate with the metal cofactor in the active site. As seen with sulfonamides binding to carbonic anhydrase, the nitrogen atom of the sulfamate can displace a water molecule and bind to the zinc ion rsc.orgrsc.org. This type of interaction can be a key determinant of the inhibitory potency.

Mechanism of Enzyme Inhibition:

Aryl sulfamates are known to be mechanism-based inhibitors of steroid sulfatase (STS). The proposed mechanism involves the sulfamate group undergoing a nucleophilic attack by a catalytic residue in the enzyme's active site, leading to the transfer of the sulfamoyl group to the enzyme. This results in the irreversible inactivation of the enzyme. The stability of the leaving phenoxide ion is a crucial factor in this process, and as discussed in the previous section, the ortho-fluorine in this compound enhances this property nih.govnih.gov.

The following table summarizes the key interactions of the sulfamate moiety in enzyme active sites, drawing analogies from sulfonamide inhibitors where specific data for sulfamates is limited.

| Interaction Type | Functional Group on Sulfamate Moiety | Potential Interacting Amino Acid Residues | Significance in Binding |

|---|---|---|---|

| Hydrogen Bond Donor | N-H | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl | Orientation and stabilization of the inhibitor |

| Hydrogen Bond Acceptor | S=O | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine, Main-chain N-H | High-affinity binding and specificity |

| Electrostatic (Ionic) | -SO₂⁻ (deprotonated form) | Arginine, Lysine, Metal Cofactors (e.g., Zn²⁺) | Strong anchoring to the active site |

| Covalent Bond Formation (in irreversible inhibition) | Sulfur atom | Serine, Cysteine (nucleophilic residues) | Irreversible inactivation of the enzyme |

Conformational Flexibility and Its Impact on Interaction Profiles

The conformational flexibility of this compound, particularly the rotation around the C-O and O-S bonds, plays a significant role in its ability to adopt a bioactive conformation that fits optimally into an enzyme's active site. The presence of the ortho-fluorine substituent imposes specific conformational preferences that can impact its interaction profile.

The rotation around the C-O bond in aryl ethers and related compounds is influenced by both steric and electronic factors. In the case of this compound, the steric clash between the fluorine atom and the sulfamate group can lead to a significant barrier to rotation. Studies on ortho-substituted biphenyls have shown that even a single ortho-substituent can create a rotational barrier of up to 15.4 kcal/mol researchgate.net. While the sulfamate group is smaller than a phenyl ring, the principle of steric hindrance remains relevant.

Computational studies and NMR spectroscopy are powerful tools for investigating the conformational landscape of flexible molecules researchgate.netnih.govbiomedres.usbiomedres.usmdpi.comnih.govnih.govresearchgate.net. For this compound, these methods could reveal the preferred dihedral angles and the energy barriers between different conformations. The preferred conformation will likely be a compromise between minimizing steric repulsion and optimizing electronic interactions, such as potential intramolecular hydrogen bonding between the fluorine and an N-H proton of the sulfamate group.

The conformation of the sulfamate group itself is also important. The S-O and S-N bonds have rotational barriers that determine the spatial arrangement of the atoms. The ability of the sulfamate group to adopt different conformations allows it to adapt to the specific shape and electronic environment of a binding pocket.

The impact of conformational flexibility on the interaction profile can be summarized as follows:

Bioactive Conformation: The ability to adopt a low-energy conformation that is complementary to the enzyme's active site is crucial for high-affinity binding. A rigid molecule might not be able to achieve this optimal fit, while a highly flexible molecule might pay a significant entropic penalty upon binding. The conformational preferences induced by the ortho-fluorine in this compound may pre-organize the molecule into a more bioactive conformation.

Selectivity: Different enzymes have active sites with distinct topographies. A molecule with a specific conformational preference may bind preferentially to one enzyme over another, leading to selectivity. The conformational constraints imposed by the ortho-fluorine could therefore be a key factor in the selectivity profile of this compound and its derivatives.

Binding Kinetics: The rate at which a ligand binds to and dissociates from a receptor can be influenced by its conformational flexibility. The energy required to adopt the bioactive conformation can affect the association rate constant (k_on), while the stability of the bound conformation influences the dissociation rate constant (k_off).

The following table outlines the potential conformational parameters of this compound and their likely impact on molecular interactions.

| Rotatable Bond | Key Dihedral Angle | Factors Influencing Conformation | Potential Impact on Interaction Profile |

|---|---|---|---|

| Phenyl-O | C1-C2-O-S | Steric hindrance from ortho-fluorine, potential intramolecular H-bonding | Orients the sulfamate group relative to the phenyl ring, affecting overall shape and fit into the binding site. |

| O-S | C2-O-S-N | Electronic effects of the phenyl ring, inherent rotational barrier of the S-O bond | Determines the spatial positioning of the sulfamate's N-H and S=O groups for optimal hydrogen bonding. |

| S-N | O-S-N-H | Lone pair repulsion, potential for intramolecular interactions | Influences the directionality of the N-H hydrogen bond donor. |

Rational Design Principles for Derivatives Based on Structural and Electronic Insights

The structural and electronic properties of this compound provide a foundation for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies and computational modeling are key tools in this process nih.govresearchgate.netresearchgate.netmanagingip.comnih.govfrontiersin.orgnih.govmdpi.com.

Modifications to the Phenyl Ring:

The substitution pattern on the phenyl ring is a critical determinant of activity. Based on the insights from this compound, the following design principles can be applied:

Fluorine Substitution: The position of the fluorine atom can be varied to fine-tune the electronic and steric properties of the molecule. Moving the fluorine to the meta or para position would alter the inductive and resonance effects, thereby modulating the reactivity of the sulfamate group and the binding affinity. Multiple fluorine substitutions could also be explored to further enhance desired properties nih.govresearchgate.net.

Bioisosteric Replacements: The fluorine atom can be replaced with other functional groups of similar size and electronic character, a strategy known as bioisosteric replacement. For example, replacing fluorine with a hydroxyl, methoxy, or cyano group would systematically alter the hydrogen-bonding capacity and electronic nature of the compound, providing valuable SAR data researchgate.net.

Introduction of Other Substituents: Adding other substituents to the phenyl ring can be used to explore additional interactions with the enzyme active site or to modify the physicochemical properties of the molecule, such as lipophilicity and solubility.

Modifications to the Sulfamate Moiety:

While the sulfamate group is often essential for activity, subtle modifications can lead to improved properties:

N-Alkylation/Arylation: Substitution on the nitrogen atom of the sulfamate group can influence its hydrogen-bonding capacity and steric profile. However, it is important to note that for some enzymes, such as steroid sulfatase, a free N-H group is crucial for the mechanism of irreversible inhibition nih.gov.

Bioisosteres of the Sulfamate Group: In some cases, the sulfamate group can be replaced by other acidic functional groups that can mimic its interactions, such as a sulfonamide, a phosphonate, or a carboxylate group. This can be a strategy to modulate the reactivity and pharmacokinetic profile of the inhibitor.

Computational Approaches in Derivative Design:

Molecular docking and other computational methods can be used to predict how modifications to the this compound scaffold will affect its binding to a target enzyme. These methods can help to prioritize the synthesis of new derivatives and to rationalize observed SAR trends researchgate.netnih.govnih.govmdpi.com. For example, docking studies can be used to:

Predict the binding mode of new analogs.

Identify potential new interactions with the active site.

Estimate the binding affinity of designed compounds.

The following table provides a summary of rational design strategies for derivatives of this compound.

| Modification Strategy | Rationale | Desired Outcome | Examples of Modifications |

|---|---|---|---|

| Varying Fluorine Position | Modulate electronic and steric effects. | Optimize binding affinity and selectivity. | 3-Fluorophenyl sulfamate, 4-Fluorophenyl sulfamate. |

| Bioisosteric Replacement of Fluorine | Systematically probe the effect of different functional groups. | Improve potency, reduce off-target effects. | -OH, -OCH₃, -CN, -Cl. |

| Addition of Substituents to the Phenyl Ring | Explore new binding pockets and modify physicochemical properties. | Enhance potency, improve solubility and metabolic stability. | Alkyl, alkoxy, halogen, nitro groups. |

| Modification of the Sulfamate Group | Alter reactivity and hydrogen-bonding patterns. | Tune inhibitory mechanism and pharmacokinetic properties. | N-alkylation, replacement with sulfonamide or phosphonate. |

Chemical Applications and Utility in Advanced Synthetic Transformations

2-Fluorophenyl Sulfamate (B1201201) as a Key Precursor or Reagent in Multi-Step Organic Synthesis

Aryl sulfamates, including the 2-fluorophenyl derivative, are notable for their stability under a range of reaction conditions, which makes them highly suitable for multi-step synthetic pathways. researchgate.netrsc.org Unlike more labile functional groups, the sulfamate can be carried through several synthetic steps before its intended transformation. This stability allows for the functionalization of other parts of a molecule without disturbing the sulfamate moiety. researchgate.net

One of the most powerful applications of aryl sulfamates in multi-step synthesis is their function as a directed metalation group (DMG). nii.ac.jporganic-chemistry.orggoogle.com The sulfamate group can direct an organolithium base to deprotonate the ortho position on the aromatic ring with high regioselectivity. This generated organometallic intermediate can then be trapped with various electrophiles to install a new substituent. Following this ortho-functionalization, the sulfamate group can be used in a subsequent cross-coupling reaction, providing a strategic route to polysubstituted aromatic compounds that are otherwise difficult to access. nih.govnih.gov This two-step sequence highlights the utility of the sulfamate as a versatile synthetic handle.

For instance, a synthetic sequence could involve the following steps:

Directed ortho-Metalation: Treatment of an aryl sulfamate with a strong base like n-butyllithium.

Electrophilic Quench: Reaction with an electrophile (e.g., an alkyl halide, iodine) to form a 2-substituted aryl sulfamate.

Cross-Coupling: Utilization of the sulfamate as a leaving group in a transition metal-catalyzed reaction to introduce a second substituent.

This strategic utility is further enhanced by the development of N-protected aryl sulfamates, which exhibit even greater stability towards oxidizing agents, reducing agents, bases, and nucleophiles, rendering them exceptionally robust for intricate synthetic routes. researchgate.netrsc.org

Table 1: Representative Multi-Step Synthesis Strategy Using an Aryl Sulfamate Moiety

| Step | Transformation | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Directed ortho-Lithiation | s-BuLi, TMEDA | Generates a regioselective C-Li bond at the position ortho to the sulfamate. | google.com |

| 2 | Electrophilic Quench | I2 or Br2 | Installs a halogen at the ortho position, creating a new reactive handle. | nih.gov |

| 3 | Cross-Coupling | Ni or Pd catalyst, Coupling Partner (e.g., Grignard reagent, amine) | Displaces the sulfamate group to form a new C-C or C-N bond. | nih.govnih.gov |

Functional Group Interconversions and Selective Transformations

The 2-fluorophenyl sulfamate moiety is not merely a stable placeholder; it is an active participant in a variety of powerful functional group interconversions and selective chemical transformations.

Selective Sulfamoylation of Alcohols Electron-deficient aryl sulfamates, a class to which this compound belongs, serve as superior sulfamoyl group transfer reagents. nih.govorganic-chemistry.org In a reaction catalyzed by the simple organic base N-methylimidazole, these reagents can efficiently convert alcohols into primary sulfamates (ROSO₂NH₂) under mild conditions. nih.govacs.orgfigshare.com A key advantage of this method is its high degree of selectivity for primary alcohols over secondary alcohols, which is particularly valuable in the synthesis of complex molecules like nucleosides and polyols where selective functionalization is required. nih.govorganic-chemistry.org Mechanistic studies suggest the reaction proceeds through a highly reactive HNSO₂ "aza-sulfene" intermediate, which is trapped by the alcohol. nih.govacs.org This method avoids the use of the unstable and hazardous sulfamoyl chloride. organic-chemistry.org

Table 2: Selective Sulfamoylation of Alcohols using Electron-Deficient Aryl Sulfamates

| Alcohol Substrate | Sulfamate Donor | Catalyst | Yield (%) | Selectivity (1° vs 2°) | Reference |

|---|---|---|---|---|---|

| Benzyl Alcohol | Pentafluorophenyl Sulfamate | N-Methylimidazole | 95 | N/A | organic-chemistry.org |

| 1-Octanol | Pentachlorophenyl Sulfamate | N-Methylimidazole | 95 | N/A | organic-chemistry.org |

| (R)-(-)-2-Octanol | Pentafluorophenyl Sulfamate | N-Methylimidazole | <5 | N/A | organic-chemistry.org |

| 1,4-Butanediol | Pentafluorophenyl Sulfamate | N-Methylimidazole | 85 (mono-sulfamate) | High | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions The sulfamate group is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, effectively serving as an activator for the cleavage of robust C(aryl)-O bonds. nii.ac.jpacs.org This reactivity has been exploited in a wide range of transformations:

C-N Bond Formation (Amination): Nickel and palladium complexes catalyze the coupling of aryl sulfamates with a variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and N-heterocycles. acs.orgnih.govresearchgate.netacs.org This provides a reliable method for synthesizing aryl amines from readily available phenols.

C-C Bond Formation (Alkylation and Arylation): Iron-catalyzed protocols allow for the alkylation of aryl sulfamates using Grignard reagents, forming sp²–sp³ carbon-carbon bonds. organic-chemistry.orgnih.govacs.orgdergipark.org.tr Additionally, nickel and palladium catalysts facilitate Suzuki-Miyaura and Stille couplings to form biaryl structures. escholarship.orgresearchgate.net

Hydrodeoxygenation (C-O to C-H): In a reductive transformation, nickel catalysts can be used to replace the sulfamate group with a hydrogen atom, effectively converting a phenol into its parent arene. nii.ac.jp This deoxygenation is valuable for removing a hydroxyl group after it has been used for synthetic directing purposes.

Rearrangement to Sulfonated Aromatics Under thermal conditions, N-aryl sulfamates can undergo an intermolecular rearrangement to produce para-aminobenzene sulfonic acids. researchgate.netnih.gov This transformation provides a pathway to introduce a sulfonate group onto an aromatic ring, which is a key functional group in many bioactive molecules and dyes. researchgate.netnih.gov

Participation in Cascade, Domino, and Multicomponent Reactions

While aryl sulfamates are highly effective in discrete synthetic steps, their direct participation as a core reactive component within a single-pot cascade, domino, or multicomponent reaction (MCR) is not extensively documented in the current literature. These types of reactions typically involve a sequence of bond-forming events where the product of one step is the substrate for the next in the same pot. The primary utility of the aryl sulfamate group lies in its role as a directing group or a leaving group in well-defined, strategic transformations that build precursors for further synthesis. google.comnih.gov

For example, a molecule functionalized using a sulfamate-directed strategy could subsequently be a substrate in a multicomponent reaction. However, the sulfamate itself is typically not one of the fundamental building blocks that come together in the MCR. Its value is in the prior, strategic construction of one of the components with a specific substitution pattern that would be difficult to achieve otherwise. The robustness of the sulfamate group allows it to be compatible with a wide range of reagents, making it an excellent functional handle for preparing complex substrates for these advanced, one-pot reactions. rsc.org

Development of Novel Chemical Building Blocks for Complex Molecular Architectures

The unique reactivity of this compound and related aryl sulfamates enables the development of novel chemical building blocks essential for constructing complex molecular architectures.

The most prominent strategy is the sequential use of the sulfamate first as a directing group and then as a leaving group. organic-chemistry.orgnih.gov This "direct-then-couple" approach allows for the synthesis of polysubstituted aromatic compounds with precisely controlled substitution patterns. For example, one can introduce a substituent ortho to the sulfamate via directed lithiation, and then replace the sulfamate itself with a different functional group via cross-coupling. nih.gov This transforms simple phenols into highly valuable, densely functionalized building blocks for applications in medicinal chemistry and materials science.

Furthermore, the selective sulfamoylation of alcohols in complex molecules, such as carbohydrates, steroids, and nucleosides, generates new building blocks with modified properties. nih.govresearchgate.netnih.gov The introduction of a sulfamate moiety can alter the biological activity, bioavailability, and pharmacological profile of a parent molecule, making it a key tool in drug discovery. nih.gov The resulting sulfamated compounds are themselves novel building blocks for further synthetic elaboration.

Finally, the rearrangement of aryl sulfamates to C(sp²)-aryl sulfonates provides access to another important class of building blocks. nih.gov These sulfonated aromatics can be further converted into sulfonyl chlorides or sulfonamides, which are prevalent motifs in pharmaceuticals. nih.gov

Enzymatic and Biocatalytic Transformations Chemical Mechanism Focus

Biotransformation Pathways Involving Sulfamate (B1201201) Hydrolysis or Formation by Enzymes

The biotransformation of aryl sulfamates such as 2-fluorophenyl sulfamate is primarily governed by two main classes of enzymes: sulfatases, which catalyze the hydrolysis of the sulfamate bond, and sulfotransferases (SULTs), which catalyze its formation. wikipedia.orgresearchgate.net

Sulfatase-Mediated Hydrolysis: Sulfatases are hydrolytic enzymes that cleave sulfate (B86663) esters (C-O-S) and sulfamates (C-N-S). nih.gov The enzymatic hydrolysis of an aryl sulfamate like this compound would involve the cleavage of the O-S bond, leading to the formation of 2-fluorophenol (B130384) and sulfamic acid. This process is a key step in the degradation and detoxification of sulfated xenobiotics and the regulation of sulfated hormones. nih.govnih.gov The general reaction can be depicted as:

this compound + H₂O → 2-Fluorophenol + H₂NSO₃H

This pathway is analogous to the well-studied hydrolysis of steroid sulfates by steroid sulfatase (STS), where aryl sulfamates often act as potent inhibitors. nih.gov

Sulfotransferase-Mediated Formation: Conversely, the formation of this compound in a biological system would be catalyzed by a sulfotransferase. These enzymes facilitate the transfer of a sulfuryl group (SO₃) from a donor molecule, most commonly 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, in this case, 2-fluorophenol. researchgate.net This conjugation reaction generally increases the water solubility of xenobiotics, aiding their excretion. The formation reaction is as follows:

2-Fluorophenol + PAPS → this compound + PAP

The balance between the activities of sulfatases and sulfotransferases dictates the intracellular concentration and biological activity of sulfated compounds. scispace.com

Mechanistic Studies of Enzyme-Mediated Reactions of Sulfamate-Containing Molecules

The mechanism of enzyme-mediated reactions involving sulfamates is best understood by examining the catalytic action of sulfatases. These enzymes belong to a highly conserved family that utilizes a unique post-translationally modified residue, Cα-formylglycine (FGly), within their active site for catalysis. nih.govresearchgate.net

The proposed catalytic mechanism for the hydrolysis of an aryl sulfamate by a sulfatase involves several key steps:

Substrate Binding: The aryl sulfamate, this compound, binds to the active site of the sulfatase. The active site contains a divalent metal ion (typically Ca²⁺) that coordinates with the sulfamate group and key amino acid residues. nih.gov

Nucleophilic Attack: The hydrated aldehyde group of the FGly residue acts as a nucleophile, attacking the sulfur atom of the sulfamate. This forms a covalent enzyme-substrate intermediate, specifically a sulfated FGly-hydrate.

Leaving Group Departure: The O-S bond is cleaved, and the phenoxide, 2-fluorophenate, is released. This is often facilitated by protonation from a nearby acidic amino acid residue.

Hydrolysis of the Intermediate: A water molecule, activated by a basic residue in the active site, hydrolyzes the sulfated enzyme intermediate. This regenerates the FGly aldehyde and releases the sulfamate as inorganic sulfate or sulfamic acid.

This mechanism is supported by studies on various sulfatases and their inhibition by aryl sulfamate-based compounds. nih.govnih.gov The spontaneous, non-enzymatic hydrolysis of related compounds like N-methyl O-phenyl sulfamate has been shown to proceed via a "proton-in-flight" mechanism at neutral pH, where an intramolecular proton transfer from the nitrogen to the oxygen leaving group significantly accelerates the reaction. nih.gov While the enzymatic reaction follows a different pathway involving a covalent intermediate, the inherent reactivity of the sulfamate moiety is a key factor.

Impact of Fluorine Substitution on Enzyme Specificity and Efficiency at the Molecular Level

The introduction of a fluorine atom onto the phenyl ring of a sulfamate can profoundly influence its interaction with enzymes, affecting both binding specificity and catalytic efficiency. The effects of the 2-fluoro substitution on this compound's enzymatic processing can be inferred from general principles of fluorine in drug design and studies on other fluorinated enzyme substrates. nih.govresearchgate.net

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing effect. This can influence the pKa of the phenolic leaving group and the electrophilicity of the sulfur atom in the sulfamate. For sulfatase-mediated hydrolysis, a more electron-withdrawing substituent on the phenyl ring can make the phenoxide a better leaving group, potentially increasing the rate of the cleavage step. However, this electronic perturbation can also alter the binding affinity of the substrate for the enzyme's active site. nih.gov

Steric and Conformational Effects: The fluorine atom is relatively small (similar in size to a hydrogen atom), so steric hindrance at the ortho position may not be a major factor in preventing the substrate from entering the active site of many enzymes. However, the C-F bond is highly polarized and can engage in specific interactions, such as hydrogen bonds with protein backbone amides or electrostatic interactions, that are not possible with a C-H bond. These interactions can either enhance or decrease binding affinity and specificity, depending on the specific topology of the enzyme's active site. the-innovation.org